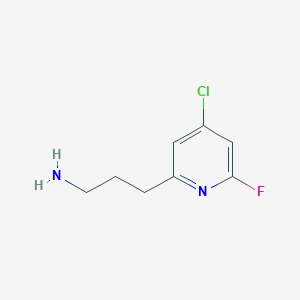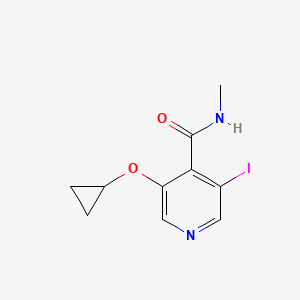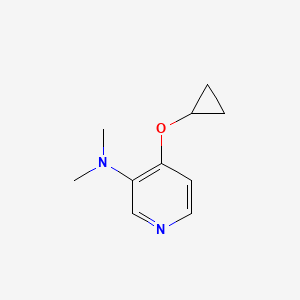![molecular formula C9H10ClNO2 B14845828 1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone](/img/structure/B14845828.png)
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chloromethyl group and a methoxy group attached to a pyridine ring, along with an ethanone group
準備方法
The synthesis of 1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone typically involves the chloromethylation of a pyridine derivative. One common method includes the reaction of 3-methoxypyridine with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures . This reaction yields the desired chloromethylated product, which can then be further reacted with ethanone derivatives to form this compound.
化学反応の分析
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common reagents used in these reactions include Lewis acids, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of infectious diseases.
作用機序
The mechanism of action of 1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity. These interactions can affect various cellular processes, including enzyme activity and signal transduction pathways .
類似化合物との比較
1-[2-(Chloromethyl)-3-methoxypyridin-4-YL]ethanone can be compared with other similar compounds, such as:
2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride: This compound has a similar pyridine core but with different substituents, leading to variations in its chemical properties and applications.
Thiazole Derivatives:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for various applications.
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
1-[2-(chloromethyl)-3-methoxypyridin-4-yl]ethanone |
InChI |
InChI=1S/C9H10ClNO2/c1-6(12)7-3-4-11-8(5-10)9(7)13-2/h3-4H,5H2,1-2H3 |
InChIキー |
BFXKQPFUQKUFMT-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C(=NC=C1)CCl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


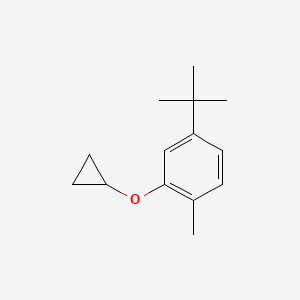
![2-Tert-butyl-4,5,6,7-tetrahydro[1,3]oxazolo[4,5-C]pyridine](/img/structure/B14845751.png)
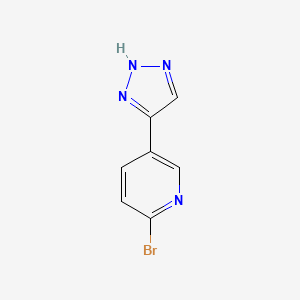
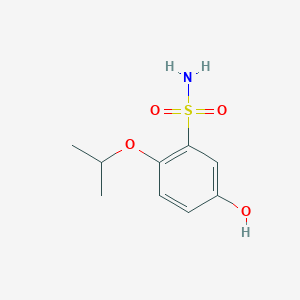
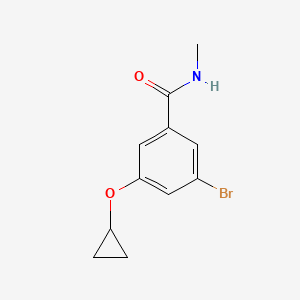
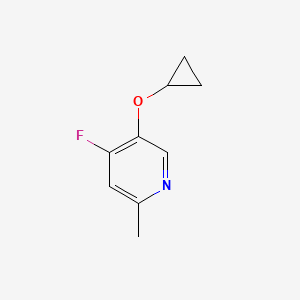
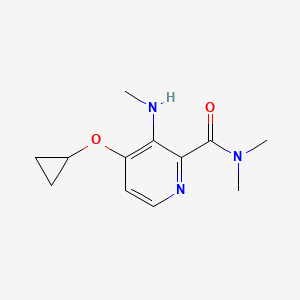

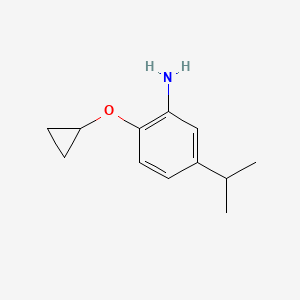
![(6-Bromoimidazo[1,2-A]pyrimidin-3-YL)methanamine](/img/structure/B14845803.png)
